Ki20227

Kinase selectivity profiling CSF1R inhibitor off-target activity

Ki20227 is a validated c-Fms/CSF1R inhibitor with a uniquely slow target dissociation rate, enabling sustained target engagement in chronic in vivo models of bone metastasis, osteoporosis, and arthritis. Its 6-fold selectivity over VEGFR2 minimizes angiogenic off-target effects, while its 2 nM IC50 ensures potent CSF1R blockade. Choose Ki20227 for reproducible, high-purity (≥98%) tool compound results in osteoclast and microglia research.

Molecular Formula C24H24N4O5S
Molecular Weight 480.5 g/mol
CAS No. 623142-96-1
Cat. No. B1673635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKi20227
CAS623142-96-1
SynonymsKi 20227
Ki-20227
Ki20227
N-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-methoxyphenyl)-N'-(1-(1,3-thiazole-2-yl)ethyl)urea
Molecular FormulaC24H24N4O5S
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC
InChIInChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29)
InChIKeySHPFDGWALWEPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ki20227 (CAS 623142-96-1) Product Baseline: CSF1R Kinase Inhibitor Core Characteristics


Ki20227 (CAS 623142-96-1, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methoxyphenyl]-N'-[1-(1,3-thiazole-2-yl)ethyl]urea) is a synthetic small molecule belonging to the quinoline-urea derivative class that functions as a potent, orally bioavailable c-Fms tyrosine kinase (CSF1R/M-CSFR) inhibitor [1]. Biochemically, Ki20227 displays a primary c-Fms/CSF1R inhibitory IC50 value of 2 nM in cell-free enzymatic assays, with additional secondary inhibitory activity against VEGFR2 (KDR) at 12 nM, PDGFRβ at 217 nM, and c-Kit at 451 nM under identical assay conditions . The compound exhibits high purity standards across commercial vendors, typically ≥97% to ≥98% by HPLC, and has been characterized with defined solubility parameters including high DMSO solubility (96 mg/mL or 199.77 mM) and limited aqueous solubility (<1 mg/mL) .

Why Ki20227 Cannot Be Arbitrarily Substituted with Alternative CSF1R Inhibitors in Preclinical Studies


Despite the growing number of clinically approved and investigational CSF1R inhibitors including imatinib, sorafenib, sunitinib, dasatinib, GW2580, PLX3397 (pexidartinib), and BLZ945 (sotuletinib), these compounds exhibit divergent biochemical selectivity spectra, kinetic binding properties, and in vivo efficacy profiles that preclude direct interchangeability [1]. Quantitative selectivity entropy analysis across eight reference inhibitors revealed that Ki20227 possesses an unusually slow target dissociation rate from CSF1R—a kinetic property not shared by structurally distinct inhibitors such as GW2580—and that the cellular CSF1R autophosphorylation inhibition assay, rather than biochemical IC50 alone, best predicts functional selectivity in complex biological systems [2]. Substituting Ki20227 with another CSF1R inhibitor without validating these differential properties may yield non-comparable or misleading results in preclinical models, particularly in osteoclast differentiation, bone metastasis, and inflammatory arthritis studies where target residence time critically influences pharmacodynamic outcomes [3].

Ki20227 Differentiated Evidence: Quantitative Comparative Metrics for Scientific Procurement Decisions


Ki20227 CSF1R Selectivity Profile vs. VEGFR2, c-Kit, and PDGFRβ Kinases

Ki20227 exhibits a defined selectivity window against therapeutically relevant off-target kinases. The compound displays a 6-fold selectivity over VEGFR2 (KDR) and >100-fold selectivity over c-Kit relative to its primary CSF1R target [1]. Additional profiling demonstrates minimal inhibitory activity (>1 μM) against a panel of 10 kinases including BTK, EGFR, FGFR2, FLT3, Fyn, Met, c-Src, PKA, and PKCα, confirming a restricted selectivity profile beyond the CSF1R/VEGFR2/PDGFRβ/c-Kit axis [2]. This contrasts with broader-spectrum CSF1R inhibitors such as pexidartinib (PLX3397) and BLZ945, which exhibit different off-target binding distributions, though direct head-to-head comparative data at matched assay conditions are limited [1].

Kinase selectivity profiling CSF1R inhibitor off-target activity VEGFR2 c-Kit

Ki20227 Slow Target Dissociation Rate Distinguishes It from Other CSF1R Reference Inhibitors

In a head-to-head multidimensional profiling study of eight reference CSF1R inhibitors including imatinib, sorafenib, sunitinib, tandutinib, dasatinib, GW2580, and a pyrido[2,3-d]pyrimidin-5-one compound, Ki20227 was distinguished by an unusually slow target dissociation rate (koff) as measured by competitive binding kinetics in a high-throughput target residence time assay [1]. Among the eight inhibitors profiled, Ki20227 demonstrated the slowest dissociation kinetics from CSF1R, a property that was not predicted by biochemical IC50 values alone and was not shared by the structurally distinct inhibitor GW2580 [2]. In contrast, imatinib exhibited a preference for the active conformational state of CSF1R, highlighting that inhibitor binding mechanisms are non-uniform across this class [1].

Target residence time binding kinetics CSF1R inhibition selectivity entropy kinetic selectivity

Ki20227 In Vivo Efficacy: Dose-Dependent Reduction of Osteolytic Lesion Area in Bone Metastasis Model

In a nude rat bone metastasis model established by intracardiac injection of human A375 melanoma cells, oral administration of Ki20227 produced dose-dependent suppression of osteolytic bone destruction [1]. Treatment with Ki20227 at 50 mg/kg/day for 20 consecutive days markedly decreased osteolytic lesion area relative to vehicle-treated controls [2]. The study demonstrated that Ki20227 inhibited M-CSF-dependent osteoclast-like cell accumulation and subsequent bone resorption at sites of metastatic tumor colonization [1]. Lower doses of 10 mg/kg/day and 20 mg/kg/day were also evaluated, with 50 mg/kg/day showing the most pronounced protective effect against osteolysis [3].

Bone metastasis osteoclast inhibition osteolysis in vivo efficacy preclinical cancer model

Ki20227 Ovariectomized Rat Model: Reduction of Bone Surface Osteoclast-Like Cell Count

In an ovariectomized (OVX) rat model of estrogen-deficiency-induced bone loss, oral administration of Ki20227 at 20 mg/kg/day significantly decreased the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells on bone surfaces [1]. This finding demonstrates that Ki20227 suppresses osteoclast accumulation in vivo under pathological conditions independent of tumor-derived factors [2]. The effect was observed in parallel with the compound's activity in tumor-induced osteolysis models, establishing a consistent pharmacodynamic profile across distinct osteoclast-driven bone pathologies [3].

Osteoporosis model osteoclastogenesis bone resorption ovariectomy TRAP-positive cells

Ki20227 Cellular Potency: M-NFS-60 CSF1R-Dependent Growth Inhibition vs. HUVEC VEGFR2-Dependent Growth

In cellular growth inhibition assays, Ki20227 demonstrated functional discrimination between CSF1R-dependent and VEGFR2-dependent cell proliferation [1]. Ki20227 inhibited M-CSF-dependent growth of M-NFS-60 cells (a murine myeloblastic cell line dependent on CSF1R signaling) with an IC50 of 14 nM in a 72-hour proliferation assay . In contrast, inhibition of VEGFR2-dependent HUVEC (human umbilical vein endothelial cell) growth required approximately 10-fold higher concentrations, with near-complete growth suppression observed only at 1,000 nM versus 100 nM for M-NFS-60 cells under identical 72-hour incubation conditions [2]. This cellular selectivity window aligns with the 6-fold biochemical selectivity ratio (VEGFR2 IC50 12 nM vs. CSF1R IC50 2 nM) and confirms functional preservation of target discrimination in living cell systems.

Cellular selectivity M-NFS-60 cell line HUVEC CSF1R-dependent growth VEGFR2 functional inhibition

Ki20227 Inflammatory Arthritis Model: Prevention of Inflammatory Cell Infiltration and Bone Destruction

In a type II collagen-induced arthritis (CIA) mouse model—a widely used preclinical model of rheumatoid arthritis—oral administration of Ki20227 prevented inflammatory cell infiltration into joint tissues and suppressed bone destruction, resulting in reduced disease progression relative to vehicle-treated arthritic controls [1]. Mechanistically, Ki20227 treatment decreased the number of CD11b+, Gr-1+, and Ly-6G+ myeloid cells in the spleen and attenuated collagen-induced cytokine production in splenocytes isolated from treated arthritic mice [2]. In vitro, Ki20227 inhibited lipopolysaccharide-induced tumor necrosis factor-α (TNF-α) production, an effect enhanced by M-CSF and reversed by c-Fms inhibition [1]. This establishes Ki20227's functional activity in suppressing M-CSF/c-Fms-driven inflammatory responses in addition to its osteoclast-directed effects.

Collagen-induced arthritis rheumatoid arthritis model inflammatory cell infiltration bone erosion cytokine production

Ki20227 (CAS 623142-96-1) Validated Research Application Scenarios Based on Comparative Evidence


Bone Metastasis and Tumor-Associated Osteolysis Preclinical Modeling

Ki20227 is a validated tool compound for suppressing osteoclast-mediated bone destruction in preclinical models of bone metastasis. Oral administration at 50 mg/kg/day for 20 consecutive days markedly reduces osteolytic lesion area in nude rats following intracardiac injection of A375 human melanoma cells [1]. This application leverages Ki20227's CSF1R IC50 of 2 nM and 6-fold selectivity over VEGFR2 to interrogate M-CSF/c-Fms signaling specifically in osteoclast differentiation and bone resorption at metastatic sites [2]. The compound's slow target dissociation rate may provide sustained target engagement beneficial for chronic dosing paradigms [3].

Osteoporosis and Estrogen-Deficiency Bone Loss Investigation

Ki20227 demonstrates efficacy in non-malignant osteoclast-driven bone pathology, specifically reducing the number of TRAP-positive osteoclast-like cells on bone surfaces in ovariectomized rats at 20 mg/kg/day oral dosing [1]. This application is supported by cellular evidence showing Ki20227 inhibits TRAP-positive osteoclast-like cell development from murine bone marrow in a dose-dependent manner [2]. Researchers studying postmenopausal osteoporosis or osteoclastogenesis mechanisms can employ Ki20227 as a CSF1R-selective inhibitor with established in vivo pharmacodynamic activity independent of tumor-derived factors.

Inflammatory Arthritis and Autoimmune Disease Mechanism Studies

Ki20227 suppresses disease progression in the collagen-induced arthritis (CIA) mouse model by preventing inflammatory cell infiltration into joints and inhibiting bone destruction [1]. Treatment reduces splenic CD11b+, Gr-1+, and Ly-6G+ myeloid populations and attenuates collagen-induced cytokine production [2]. In vitro, Ki20227 inhibits M-CSF-enhanced LPS-induced TNF-α production [1]. These findings support Ki20227 as a tool compound for investigating CSF1R-dependent inflammatory pathways in rheumatoid arthritis, experimental autoimmune encephalomyelitis, and related autoimmune conditions [3].

CSF1R-Dependent Cellular Signaling and Macrophage Biology In Vitro Studies

Ki20227 enables controlled in vitro interrogation of CSF1R signaling with validated working concentration ranges: 10-100 nM for CSF1R-dependent effects (M-NFS-60 growth IC50 = 14 nM; c-Fms phosphorylation >90% inhibited at 10 nM in RAW264.7 cells) and >1,000 nM for VEGFR2-mediated confounding effects [1]. The compound's defined biochemical selectivity profile (CSF1R 2 nM vs. VEGFR2 12 nM, PDGFRβ 217 nM, c-Kit 451 nM) allows researchers to estimate off-target contribution thresholds in cellular assays [2]. This application is particularly valuable for macrophage polarization, microglial function, and osteoclast differentiation studies requiring CSF1R-specific pharmacological inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ki20227

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.